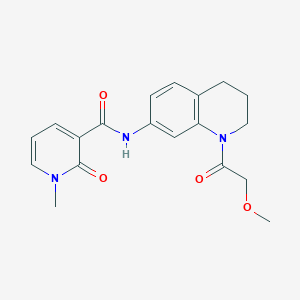

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a hybrid heterocyclic compound combining a tetrahydroquinoline scaffold with a dihydropyridine carboxamide moiety. The tetrahydroquinoline core is substituted at the 1-position with a 2-methoxyacetyl group, while the 7-position is linked via an amide bond to the 1-methyl-2-oxo-dihydropyridine system.

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-21-9-4-6-15(19(21)25)18(24)20-14-8-7-13-5-3-10-22(16(13)11-14)17(23)12-26-2/h4,6-9,11H,3,5,10,12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAWWKNCQROHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of 1,2,3,4-tetrahydroquinoline and 2-methoxyacetyl chloride. The key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline, is then coupled with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction conditions often involve organic solvents like dichloromethane or acetonitrile, and the reactions are conducted at controlled temperatures to ensure optimal yields.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of the reaction conditions to maximize yield and minimize cost. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: : The methoxy group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: : The carbonyl groups in the molecule can be reduced to alcohols.

Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: : Electrophilic aromatic substitution can be performed using reagents like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) under catalytic conditions.

Major Products

The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while reduction may produce tetrahydroquinoline alcohol derivatives.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

Biology: : For studying molecular interactions and biological pathways, given its potential bioactivity.

Medicine: : As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

Industry: : In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound's mechanism of action is typically linked to its ability to interact with specific molecular targets. This interaction can modulate various biological pathways:

Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, potentially inhibiting or activating their function.

Pathways Involved: : Signaling pathways involved in inflammation, cell proliferation, or apoptosis, which can be influenced by the compound's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs from diverse sources, focusing on structural variations, synthetic methodologies, and inferred pharmacological implications.

Core Structural Variations

Pharmacological Implications

- Compound : The adamantyl group increases steric bulk and lipophilicity, which could enhance target binding but reduce metabolic stability .

- Compound: The tetrahydroisoquinoline core (vs. tetrahydroquinoline) alters ring conformation, possibly affecting interactions with planar binding pockets (e.g., kinase ATP sites) .

- Compound : The 3-chlorobenzyloxy and benzothiazole groups introduce electronegative and aromatic features, which are common in antimicrobial or antitumor agents .

Research Findings and Trends

- Bioactivity : While explicit data for the target compound is unavailable, analogs in –5 highlight the importance of the carboxamide linkage and heterocyclic cores in modulating activity. For example, naphthyridine derivatives () often exhibit potent enzyme inhibition due to their planar aromatic systems .

- SAR Insights: Substituent Position: The 7-position of tetrahydroquinoline (target compound) vs. the 3-position of dihydroquinoline () influences spatial orientation in target binding. Electron-Withdrawing Groups: The 2-oxo group in dihydropyridine is critical for hydrogen bonding with biological targets .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique hybrid structure combines features of both tetrahydroquinoline and dihydropyridine moieties, which may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological pathways.

Molecular Characteristics

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

- CAS Number : 1324207-04-6

The compound's structure allows it to interact with various neurotransmitter systems and biological pathways, which may contribute to its therapeutic potential.

Anti-inflammatory Properties

Research indicates that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits promising anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific receptors involved in inflammation. The compound's ability to inhibit pro-inflammatory cytokines has been highlighted in various studies.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its unique structure allows it to potentially inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably:

- Mechanism of Action : The compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Breast Cancer | MDA-MB-468 | 10 | Inhibition of cell proliferation |

| Lung Cancer | A549 | 15 | Induction of apoptosis |

| Colon Cancer | HCT116 | 12 | Cell cycle arrest |

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against MDA-MB-468 cells compared to standard chemotherapy agents like gefitinib. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound. It was found to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The study suggested that further investigations into its mechanism could lead to novel treatments for inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Adapt heterocyclic synthesis protocols, such as refluxing in DMF with catalytic ZnCl₂ for cyclization (as described for analogous thiazolidinone derivatives in ). Adjust reaction stoichiometry (e.g., molar ratios of methoxyacetyl and dihydropyridine precursors) and purification steps (e.g., recrystallization from DMF/ice-water mixtures). Monitor intermediates via TLC/HPLC to isolate high-purity product .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxyacetyl and methyl groups), IR spectroscopy for carbonyl (C=O) and amide (N-H) bonds, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference with PubChem’s computed InChI key (e.g., JTEDVNFIPPZBEN-UHFFFAOYSA-N in ) for structural alignment .

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

- Methodological Answer : Perform solubility screens in polar (e.g., DMSO, ethanol) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectrophotometry. For low solubility, employ solubilizing agents (e.g., cyclodextrins) or co-solvents, as described in protocols for structurally related tetrahydroquinoline derivatives () .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

- Methodological Answer : Validate assay conditions (e.g., cell line specificity, solvent effects from DMF residues). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Analyze batch-to-batch purity via HPLC (≥95% purity threshold) to rule out impurity-driven artifacts, as highlighted in heterocyclic compound studies () .

Q. What strategies support structure-activity relationship (SAR) studies on the tetrahydroquinoline and dihydropyridine moieties?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxyacetyl with isobutyryl groups, as in ) and test against target proteins (e.g., kinases, GPCRs). Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How can in silico modeling predict metabolic stability and metabolite identification?

- Methodological Answer : Employ tools like SwissADME to predict CYP450-mediated oxidation sites (e.g., methoxy group demethylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS fragmentation patterns, referencing PubChem’s metabolite predictions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.